(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide hydrochloride
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Overview
Description
(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is characterized by the presence of a fluorinated phenyl ring, a morpholine moiety, and an oxazolidinone core, making it a valuable intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide hydrochloride typically involves multiple steps. One common route includes the reaction of benzyl (3-fluoro-4-morpholinophenyl)carbamate with bromomethyloxirane to form an oxazolidone moiety. This intermediate is then subjected to further reactions, including the replacement of the bromide group with an acetamide group .
Industrial Production Methods
Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolidinones .
Scientific Research Applications
(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide hydrochloride involves its interaction with specific molecular targets. For instance, in the case of its role as an intermediate in the synthesis of linezolid, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An antibiotic that shares a similar oxazolidinone core.
Eperezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Desacetyllinezolid: A related compound used in pharmaceutical research.
Uniqueness
(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and materials .
Properties
Molecular Formula |
C16H21ClFN3O4 |
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Molecular Weight |
373.81 g/mol |
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C16H20FN3O4.ClH/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19;/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21);1H/t13-;/m0./s1 |
InChI Key |
KHKQTCXTWVLGLX-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F.Cl |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F.Cl |
Origin of Product |
United States |
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